Ethynylboronic acid MIDA ester
Description
Ethynylboronic acid MIDA ester (N-methyliminodiacetic acid boronate) is a stable, bench-storable organoboron compound widely used in iterative cross-coupling reactions and automated synthesis platforms. Its structure consists of a boronic acid moiety protected by the MIDA ligand, which stabilizes the boron center against hydrolysis and protodeboronation while enabling controlled reactivity under mild basic or thermal conditions . This compound is particularly valued for its compatibility with sequential Suzuki-Miyaura couplings, enabling the synthesis of complex polyenes and small molecules . This compound is synthesized via condensation of ethynylboronic acid with MIDA anhydride, a process optimized for scalability and reproducibility .
Properties
IUPAC Name |
1-ethynyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8/h1H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOTKMIYWPXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Dean-Stark Complexation
The Dean-Stark method involves dehydrative coupling between boronic acids and MIDA under azeotropic conditions. Ethynylboronic acid MIDA ester synthesis via this route requires precise stoichiometry and solvent selection.
In a representative protocol, ethynylboronic acid (1 mmol) and MIDA (1.2 eq.) are suspended in a 10:1 toluene/DMSO mixture and refluxed using a Dean-Stark apparatus for 6 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. After drying over MgSO₄ and concentration, the crude product is purified via trituration with diethyl ether or precipitation using acetone/hexanes. However, this method proved ineffective for ethynylboronic acid, yielding no detectable product.
Limitations and Challenges
The instability of ethynylboronic acid under Dean-Stark conditions necessitates alternative approaches. Hydrolysis or polymerization of the boronic acid during prolonged heating often leads to low yields, prompting the development of milder methods.
MIDA Anhydride Route Under Nitrogen Atmosphere
A robust alternative employs preformed MIDA anhydride to bypass the dehydration step. This method, conducted under inert conditions, enhances reproducibility and yield.
Reaction Setup and Optimization
MIDA anhydride (3 eq.) and ethynylboronic acid (1 eq.) are combined in anhydrous dioxane within a nitrogen-flushed vial. The mixture is heated at 70°C for 24 hours, cooled, and diluted with water. Extraction with ethyl acetate, followed by drying and concentration, affords the crude product. Purification via centrifugation or trituration with diethyl ether yields this compound in 80% isolated yield.
Critical Parameters:
Purification Protocol
A centrifugation-based purification kit streamlines isolation:
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Loading: The crude mixture is applied to a celite-packed column.
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Washing: Sequential washes with hexanes/Et₂O (1:1) remove unreacted MIDA anhydride.
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Elution: Acetone/methanol (99:1) elutes the pure product, which is precipitated with hexanes.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
The table below contrasts key metrics for the two primary methods:
Scalability and Practical Considerations
The MIDA anhydride method’s compatibility with standard laboratory glassware and avoidance of specialized equipment (e.g., Dean-Stark traps) makes it preferable for large-scale synthesis. However, the requirement for anhydrous dioxane and nitrogen atmosphere necessitates careful handling.
Mechanistic Insights into MIDA Boronate Formation
Role of the MIDA Ligand
The MIDA ligand’s transannular N→B dative bond stabilizes the boron center, preventing protodeboronation and enabling storage under ambient conditions. This stabilization is retained throughout the synthesis, as confirmed by ¹¹B NMR spectroscopy.
Kinetic vs. Thermodynamic Control
The MIDA anhydride route proceeds via a nucleophilic attack mechanism, where the boronic acid’s hydroxyl group displaces the anhydride’s leaving group. Kinetic control under mild conditions (70°C) favors mono-substitution, avoiding over-alkylation.
Troubleshooting Common Synthesis Issues
Incomplete Reaction
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a significant application of ethynylboronic acid MIDA ester. This reaction involves coupling with various compounds under mild conditions, facilitated by the MIDA ligand .
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Conditions: MIDA-protected boronate esters are stable under air and compatible with chromatography. They remain unreactive under standard anhydrous cross-coupling conditions, even at temperatures up to 80°C .
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Deprotection: Deprotection is easily achieved at room temperature under mild aqueous basic conditions using 1M NaOH or NaHCO3 .
Cycloaddition Reactions
Ethynyl boronic acid MIDA ester can undergo cycloaddition reactions with oximes and azides to generate functionalized heterocycles .
Conversion to Vinylboronic Acid TIDA Ester
Ethynylboronic acid TIDA (tetramethylated variant of N-methyliminodiacetic acid) ester can be reduced to vinylboronic acid TIDA ester, which can then participate in epoxidation and Grubbs metathesis .
Other Functional Group Interconversions
TIDA boronates, derived from ethynylboronic acid, can undergo various functional group interconversions, including oxidation, reduction, halogenation, reductive amination, Evans aldol, and Takai olefination .
Stability and Hydrolysis
The stability of MIDA boronates is influenced by the substituents on the iminodiacetic acid backbone .
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Bulky groups on the nitrogen can increase the rate of hydrolysis .
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Tetramethylated variants of N-methyliminodiacetic acid (TIDA) provide significant stability under aqueous basic conditions .
X-ray crystallographic analysis reveals a torsional shift along the N–B axis in TIDA boronates relative to MIDA boronates, contributing to their increased stability .
Reaction with N-(2-iodophenyl)-4-methylbenzenesulfonamide
Ethynyl boronic acid MIDA ester reacts with N-(2-iodophenyl)-4-methylbenzenesulfonamide in the presence of Pd(PPh3)2Cl2, CuI, Cu(OAc)2, and K3PO4 to yield (1-tosyl-1H-indol-2-yl)boronic acid, MIDA ester . The reaction is typically conducted in DMF at 30 °C .
MIDA Boronate Maker Kit
MIDA boronates can be efficiently prepared using a MIDA boronate maker kit . For example, 3-Bromophenylboronic acid MIDA Ester, 4-Nitrophenylboronic acid MIDA Ester, 5-Formyl-2-furylboronic acid MIDA Ester, 5-Acetyl-2-thienylboronic acid MIDA Ester can be synthesized using this kit .
Scientific Research Applications
Medicinal Chemistry
Ethynylboronic acid MIDA ester is instrumental in synthesizing biologically active compounds. It serves as a key building block in the preparation of boron-containing heterocycles, which have shown promise in anticancer therapies.
Case Study: Synthesis of Isoquinolinones
A notable application is its use in the rhodium-catalyzed cycloaddition to produce boron-substituted 1(2H)-isoquinolinones. This reaction demonstrates the utility of this compound in generating complex structures that are pivotal in drug discovery .
Cross-Coupling Reactions
The compound is widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules.
Data Table: Cross-Coupling Reactions Using this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, aqueous conditions | 85 | Wang et al., 2012 |
| C–C Bond Formation | Automated synthesis | >95 | PMC Article |
Material Science
In material science, this compound contributes to the development of new polymers and materials with unique properties. Its ability to form stable complexes with various substrates makes it suitable for creating functionalized materials.
Case Study: Polymer Synthesis
Research has highlighted its role in synthesizing boron-containing polymers that exhibit enhanced mechanical properties and thermal stability. These materials are being explored for applications in electronics and coatings .
Organometallic Chemistry
This compound is also significant in organometallic chemistry, particularly in the synthesis of organoboron compounds. These compounds are essential intermediates for various chemical transformations.
Data Table: Organometallic Applications
| Application | Methodology | Outcome |
|---|---|---|
| Synthesis of Boronates | Reaction with organometallics | High yields of desired products |
| Deprotection Strategies | Mild acidic conditions | Selective release of boronic acids |
Computational Studies
Recent computational studies have explored the reactivity and stability of this compound under various conditions. These insights aid in predicting outcomes for synthetic pathways involving this compound.
Insights from Computational Studies
Computational models indicate that this compound exhibits favorable thermodynamic properties that enhance its reactivity in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Ethynylboronic acid MIDA ester involves its interaction with molecular targets through its ethynyl and boronic acid groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are still under investigation, but the compound’s ability to form covalent bonds with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Similar Boronate Esters
Stability and Reactivity
Ethynylboronic acid MIDA ester exhibits superior stability compared to other boronate esters, such as pinacol (BPin) and diethanolamine adducts. For example:
- Under Jones conditions (H₂SO₄/CrO₃), MIDA boronates remain intact, whereas BPin esters, diethanolamine adducts, and trifluoroborate salts decompose completely .
- In aqueous basic solutions, MIDA boronates hydrolyze slowly to release boronic acids, enabling controlled coupling reactions. In contrast, BPin esters react rapidly, often leading to side reactions .
Table 1: Stability Comparison Under Harsh Conditions
| Boronate Ester | Stability in Jones Conditions | Hydrolysis Rate in Basic Aqueous Media |
|---|---|---|
| Ethynylboronic MIDA | Stable | Slow (pH-dependent) |
| Pinacol (BPin) | Decomposes | Fast |
| Diethanolamine Adduct | Decomposes | Moderate |
Functional Group Tolerance
MIDA boronates tolerate a wide range of functional groups during coupling reactions, including halides (Cl, Br, I), nitriles, and vinyl groups . For instance:
- 2-Cyanophenylboronic Acid MIDA Ester achieves 88% yield in allylation reactions, whereas unprotected boronic acids under similar conditions suffer from protodeboronation .
- Ethynylboronic Acid TIDA Ester (a tetramethyl variant of MIDA) undergoes stereocontrolled bromination to generate Z- or E-alkenes with >95% selectivity, a feat unattainable with BPin esters .
Comparison with Cyclopropane Derivatives
Cyclopropylboronic Acid MIDA Ester shares the stability of ethynyl-MIDA but is specialized for strained-ring systems. Key differences include:
Research Findings and Limitations
- Advantages :
- Limitations :
Biological Activity
Ethynylboronic acid MIDA ester (HCCBMIDA) is an organoboron compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
This compound has the molecular formula and a molecular weight of 180.96 g/mol. Its structure features a boron atom coordinated with an ethynyl group and a MIDA (methyliminodiacetic acid) moiety, which enhances its stability and reactivity in various chemical reactions, particularly in cross-coupling processes.
Biological Activity Overview
- Anticancer Potential : this compound has shown promise in the field of oncology. Its derivatives have been utilized in the synthesis of compounds that inhibit cancer cell proliferation. For instance, studies indicate that certain boron-containing compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. The presence of the boron atom allows for interactions with enzyme active sites, potentially leading to effective inhibition .
- Drug Delivery Systems : this compound is also being explored as a component in drug delivery systems due to its ability to form stable complexes with various biomolecules. This property can be harnessed for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .
Case Study 1: Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of carbonic anhydrase by this compound derivatives showed that these compounds could effectively bind to the enzyme's active site, resulting in decreased enzymatic activity. This inhibition was quantified using kinetic assays, revealing a competitive inhibition pattern with Ki values suggesting high potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.96 g/mol |
| CAS Number | 1104637-53-7 |
| IUPAC Name | 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Competitive inhibition | |
| Drug Delivery | Enhanced targeting |
Research Findings
Recent research highlights the versatility of this compound in various chemical transformations and biological applications:
- Synthesis Applications : It has been effectively used in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility as a building block for complex organic molecules .
- Stability Studies : Investigations into its stability under physiological conditions revealed that it maintains integrity while releasing active components when needed for therapeutic effects .
Q & A
Q. How is ethynylboronic acid MIDA ester synthesized, and why is its stability critical for multistep organic synthesis?
this compound is typically synthesized via palladium-catalyzed coupling reactions. For example, in a Sonogashira-type coupling, methyl 4-hydroxy-3-iodobenzoate reacts with this compound using PdCl₂(Ph₃P)₂, CuI, and Ph₃P under inert conditions . The stability of MIDA boronates arises from their kinetic inertness, attributed to restricted access to the boron p-orbital and nitrogen lone pair, as confirmed by X-ray crystallography and variable-temperature NMR studies . This stability enables their use in iterative cross-coupling strategies without premature deboronation, facilitating the synthesis of complex molecules like (+)-crocacin C .
Q. What are the best practices for handling and purifying this compound in laboratory settings?
MIDA boronates are air-stable and chromatographically inert, allowing purification via silica gel chromatography without decomposition . Key handling considerations include:
- Avoiding prolonged exposure to strong acids/bases to prevent hydrolysis.
- Storing under anhydrous conditions (e.g., in a desiccator) to maintain stability.
- Using inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the ethynyl group . Characterization typically involves ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS), with cross-validation against literature data .
Advanced Research Questions
Q. How can this compound act as a directing group (DG) in meta-selective C–H functionalization of aryl boronic acids?
A novel MIDA derivative enables dual functionality as a protecting group (PG) and directing group (DG). In palladium-catalyzed reactions, the MIDA boronate coordinates with Pd, directing functionalization (e.g., alkenylation, acetoxylation) to the meta position of aryl boronic acids under aerobic, room-temperature conditions. Post-functionalization, the MIDA group is rapidly hydrolyzed with NH₄OH, recovering the DG for reuse . This method is exemplified by meta-alkenylation reactions with yields exceeding 70% and broad substrate scope .
Q. What iterative cross-coupling strategies utilize this compound to build complex architectures?
MIDA boronates enable sequential couplings due to their orthogonal stability. For example:
- Step 1 : Suzuki-Miyaura coupling of a MIDA-protected haloboronic acid with an aryl halide.
- Step 2 : Hydrolysis of the MIDA group under mild basic conditions (e.g., NH₄OH) to regenerate the boronic acid.
- Step 3 : A second coupling with another electrophile. This iterative approach was pivotal in synthesizing polycyclic natural products, achieving >90% yield per coupling step in optimized cases .
Q. How do hydrolysis conditions impact the reactivity of this compound in Suzuki-Miyaura cross-couplings?
MIDA esters require hydrolysis to boronic acids before transmetalation. Optimal conditions involve:
- Basic hydrolysis : NH₄OH (2 M) in THF/H₂O (1:1) at 50°C for 1–2 hours, achieving >95% conversion .
- In situ hydrolysis : Combining hydrolysis and coupling in one pot using K₂CO₃ as a base, though this may reduce yields for sterically hindered substrates . Delayed or incomplete hydrolysis can lead to side reactions, emphasizing the need for real-time monitoring via TLC or NMR .
Q. What role does this compound play in synthesizing conjugated polymers via Suzuki-Miyaura catalyst-transfer polymerization (CTP)?
In CTP, MIDA boronates serve as masked boronic acids to control chain-growth polymerization. For instance, 2-bromo-3-hexylthiophene MIDA boronate undergoes controlled coupling with RuPhos-palladium catalysts, producing regioregular poly(3-hexylthiophene) with low dispersity (Đ = 1.2). The MIDA group prevents unintended chain transfer, enabling precise molecular weight control .
Methodological Considerations
- Contradiction Analysis : While MIDA boronates are generally stable, conflicting reports exist on their compatibility with strongly oxidizing agents. For example, some studies report decomposition under MnO₂-mediated conditions, necessitating alternative protecting groups for such scenarios .
- Data Validation : Cross-check spectral data (e.g., ¹¹B NMR for boronates) with computational models (DFT) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
